molecular formula C9H10N2O2 B569634 Ethyl 3-(pyrimidin-5-yl)prop-2-enoate CAS No. 123530-61-0

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate

Cat. No.: B569634
CAS No.: 123530-61-0
M. Wt: 178.191
InChI Key: XOGWCENJCSUMFM-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrimidine ring at the β-position. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis and medicinal chemistry. This compound is structurally characterized by an ethyl ester group conjugated to a propenoate backbone, which is further substituted with a pyrimidin-5-yl moiety. Its CAS number (211244-80-3) and HS code (2933590029) classify it under pyrimidine-containing compounds .

The compound’s reactivity stems from the electron-deficient pyrimidine ring and the electrophilic α,β-unsaturated ester system, enabling participation in cycloaddition reactions, nucleophilic attacks, and cross-coupling processes. It has been utilized in synthesizing fused heterocycles, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are relevant to pharmaceutical research .

Properties

CAS No.

123530-61-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.191

IUPAC Name

ethyl 3-pyrimidin-5-ylprop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h3-7H,2H2,1H3

InChI Key

XOGWCENJCSUMFM-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CN=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-(4-Amino-2-(Methylthio)pyrimidin-5-yl)prop-2-enoate

This derivative (CAS: 211244-80-3) introduces a 4-amino and 2-methylthio substituent on the pyrimidine ring. Compared to the parent compound, this variant may exhibit altered reactivity in Michael addition or cyclization reactions due to electron-donating substituents .

Ethyl 3-(2-Cyano-2-Ethoxycarbonylethenyl)aminopropenoate

This compound (synthesized in ) replaces the pyrimidine ring with a cyano-ethoxycarbonyl ethenyl group. The cyano group acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the α,β-unsaturated ester. This enhances its utility in forming carbon-nitrogen bonds during heterocycle synthesis, such as pyridopyrimidinones .

Analogues with Aromatic or Fluorinated Substituents

Ethyl 3-[2-Bromo-5-(Trifluoromethyl)phenyl]prop-2-enoate (CAS: 1345484-78-7)

Substituting pyrimidine with a bromo-trifluoromethylphenyl group drastically alters electronic and steric properties. The trifluoromethyl group is highly electronegative, stabilizing the ester via inductive effects, while bromine offers a handle for cross-coupling reactions.

Perfluorinated Prop-2-enoates (e.g., CAS: 68298-06-6)

Perfluorinated analogues, such as 2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate, feature long fluorinated chains. These groups confer exceptional chemical inertness and thermal stability, making them suitable for surfactants or polymers. However, their environmental persistence raises regulatory concerns compared to non-fluorinated counterparts like Ethyl 3-(pyrimidin-5-yl)prop-2-enoate .

Heterocyclic Variants: Pyridine Derivatives

Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)propanoate

Replacing pyrimidine with a fluoropyridine ring reduces ring electron deficiency, moderating reactivity. Its ester group (methyl vs. ethyl) may also influence solubility and metabolic stability .

Key Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound Pyrimidin-5-yl, ethyl ester Heterocycle synthesis, Michael acceptor
Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)prop-2-enoate 4-amino, 2-methylthio pyrimidine Enhanced nucleophilicity, drug intermediates
Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate Bromo-CF3-phenyl Cross-coupling precursor, high stability
2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate Perfluorinated sulfonamide chain Surfactants, environmentally persistent
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 5-fluoro-2-aminopyridine, methyl ester Bioactive molecule synthesis

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